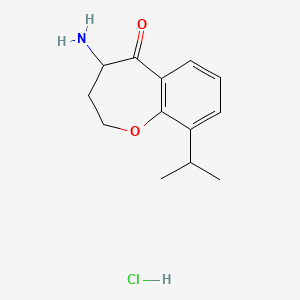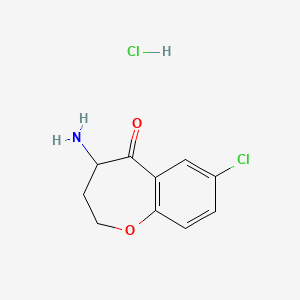
4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
2,3,4,5-tetrahydro-1-benzoxepin-5-one, propan-2-amine, sodium cyanoborohydride, hydrochloric acid, sodium hydroxide, acetic anhydride, acetic acid, ethanol
Reaction
Step 1: 2,3,4,5-tetrahydro-1-benzoxepin-5-one is reacted with propan-2-amine in the presence of sodium cyanoborohydride to yield 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol., Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol., Step 3: The hydrochloride salt from step 2 is then reacted with sodium hydroxide to form the free base of 4-Amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol., Step 4: The free base from step 3 is then acetylated using acetic anhydride in the presence of acetic acid to yield 4-Acetylamino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one., Step 5: The final step involves the conversion of 4-Acetylamino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one into its hydrochloride salt form by reacting it with hydrochloric acid in ethanol.
特性
IUPAC Name |
4-amino-9-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-8(2)9-4-3-5-10-12(15)11(14)6-7-16-13(9)10;/h3-5,8,11H,6-7,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUPPOXBDIBOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCCC(C2=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-9-propan-2-yl-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B7905595.png)










![4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride](/img/structure/B7905679.png)
![4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride](/img/structure/B7905687.png)
